![molecular formula C17H22N2OS B11168580 3-cyclohexyl-N-(4-methyl-1,3-benzothiazol-2-yl)propanamide](/img/structure/B11168580.png)
3-cyclohexyl-N-(4-methyl-1,3-benzothiazol-2-yl)propanamide
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Overview
Description
3-cyclohexyl-N-(4-methyl-1,3-benzothiazol-2-yl)propanamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities and are commonly used in medicinal chemistry for the development of new therapeutic agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclohexyl-N-(4-methyl-1,3-benzothiazol-2-yl)propanamide typically involves the following steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized through various methods such as diazo-coupling, Knoevenagel condensation, Biginelli reaction, and molecular hybridization techniques.
Attachment of Cyclohexyl Group: The cyclohexyl group is introduced through a nucleophilic substitution reaction, where a suitable cyclohexyl halide reacts with the benzothiazole derivative under basic conditions.
Formation of Propanamide Moiety: The final step involves the formation of the propanamide moiety through an amide coupling reaction, typically using reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process optimization includes controlling reaction temperature, pressure, and the use of catalysts to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
3-cyclohexyl-N-(4-methyl-1,3-benzothiazol-2-yl)propanamide undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, nucleophiles, basic or acidic conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
3-cyclohexyl-N-(4-methyl-1,3-benzothiazol-2-yl)propanamide has several scientific research applications:
Medicinal Chemistry: Used in the development of new therapeutic agents due to its potential biological activities.
Biological Studies: Investigated for its antimicrobial, antifungal, and anticancer properties.
Chemical Research: Employed as a building block in organic synthesis for the preparation of more complex molecules.
Industrial Applications: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-cyclohexyl-N-(4-methyl-1,3-benzothiazol-2-yl)propanamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- 3-cyclohexyl-N-(6-methyl-1,3-benzothiazol-2-yl)propanamide .
- 3-cyclohexyl-N-(4-methyl-1,3-benzothiazol-2-yl)acetamide .
Uniqueness
3-cyclohexyl-N-(4-methyl-1,3-benzothiazol-2-yl)propanamide is unique due to its specific structural features, such as the presence of a cyclohexyl group and a propanamide moiety, which contribute to its distinct biological activities and chemical properties .
Properties
Molecular Formula |
C17H22N2OS |
---|---|
Molecular Weight |
302.4 g/mol |
IUPAC Name |
3-cyclohexyl-N-(4-methyl-1,3-benzothiazol-2-yl)propanamide |
InChI |
InChI=1S/C17H22N2OS/c1-12-6-5-9-14-16(12)19-17(21-14)18-15(20)11-10-13-7-3-2-4-8-13/h5-6,9,13H,2-4,7-8,10-11H2,1H3,(H,18,19,20) |
InChI Key |
CBVXYHZTYCKPHR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)NC(=O)CCC3CCCCC3 |
Origin of Product |
United States |
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